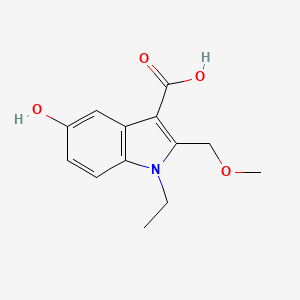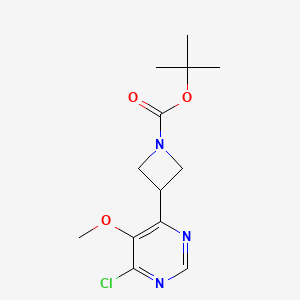
tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted pyrimidine ring, and a methoxy group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions. For instance, a chloro-substituted pyrimidine can be reacted with the azetidine intermediate under basic conditions to form the desired product.
Esterification: The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present. For example, the methoxy group can be demethylated under oxidative conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Demethylated or oxidized derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: Used as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Explored for its potential use in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The chloro and methoxy groups on the pyrimidine ring can influence the compound’s binding affinity and selectivity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its molecular target.
Comparison with Similar Compounds
tert-Butyl 3-(6-chloro-5-iodopyrimidin-4-yl)azetidine-1-carboxylate: Similar structure but with an iodine atom instead of a methoxy group.
tert-Butyl 3-(6-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
tert-Butyl 3-(6-chloro-5-ethoxypyrimidin-4-yl)azetidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in tert-Butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate can influence its electronic properties and reactivity, making it distinct from its analogs with different substituents.
- The combination of the azetidine ring and the pyrimidine ring with specific substituents provides unique opportunities for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H18ClN3O3 |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-8(6-17)9-10(19-4)11(14)16-7-15-9/h7-8H,5-6H2,1-4H3 |
InChI Key |
RDALDBZJBCYCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C(=NC=N2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13212268.png)
amine](/img/structure/B13212277.png)
![tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13212278.png)
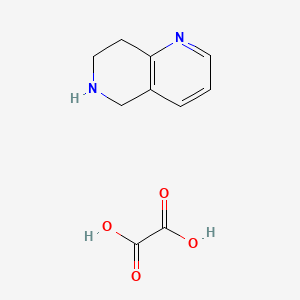
![1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13212285.png)
![methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13212292.png)
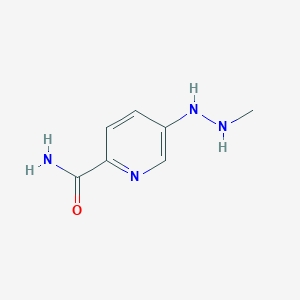
![1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride](/img/structure/B13212308.png)
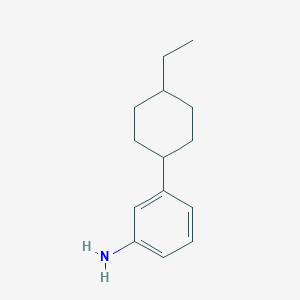
![(3S,4S)-3-[(Propan-2-yl)amino]piperidin-4-ol](/img/structure/B13212318.png)


